

Structural Elucidation of (4-Amino-benzenesulfonylamino)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Amino-benzenesulfonylamino)-acetic acid

Cat. No.: B112778

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **(4-Amino-benzenesulfonylamino)-acetic acid**. The document details the key analytical techniques and expected spectroscopic data for the confirmation of its chemical structure. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented. While specific experimental data for this compound is not extensively published, this guide synthesizes expected values based on the known characteristics of N-sulfonylated amino acids and related sulfonamide derivatives. This document is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and analysis of similar chemical entities.

Chemical Structure and Properties

(4-Amino-benzenesulfonylamino)-acetic acid, also known by its IUPAC name 2-[(4-aminophenyl)sulfonylamino]acetic acid, is a sulfonamide derivative of the amino acid glycine.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄ S	PubChem[1]
Molecular Weight	230.24 g/mol	PubChem[1]
IUPAC Name	2-[(4-aminophenyl)sulfonylamino]acetic acid	PubChem[1]
CAS Number	5616-30-8	PubChem[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of **(4-Amino-benzenesulfonylamino)-acetic acid** relies on a combination of spectroscopic techniques. The following sections detail the expected data from NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the amine and sulfonamide protons.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Number of Protons	Assignment
~7.5	Doublet	2H	Aromatic (ortho to SO ₂)
~6.6	Doublet	2H	Aromatic (ortho to NH ₂)
~5.8	Broad Singlet	2H	-NH ₂
~4.0	Singlet	2H	-CH ₂ -
~8.2	Broad Singlet	1H	-SO ₂ NH-
~12.5	Broad Singlet	1H	-COOH

The carbon NMR spectrum provides information on the number of unique carbon environments. PubChem indicates the existence of a ¹³C NMR spectrum for this compound.[\[1\]](#) The predicted chemical shifts are tabulated below.

Chemical Shift (δ) ppm (Predicted)	Carbon Assignment
~172	C=O (Carboxylic acid)
~152	Aromatic C-NH ₂
~130	Aromatic C-SO ₂
~129	Aromatic CH (ortho to SO ₂)
~114	Aromatic CH (ortho to NH ₂)
~45	-CH ₂ -

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Functional Group Assignment
3400-3200	Strong, Broad	O-H stretch (Carboxylic acid), N-H stretch (Amine and Sulfonamide)
3100-3000	Medium	Aromatic C-H stretch
1710	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium	Aromatic C=C stretch
1340-1310	Strong	Asymmetric SO ₂ stretch
1160-1140	Strong	Symmetric SO ₂ stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. PubChem indicates the existence of GC-MS data for this compound.[\[1\]](#)

m/z (Predicted)	Interpretation
230	[M] ⁺ (Molecular ion)
156	[M - COOH - H] ⁺
108	[H ₂ N-C ₆ H ₄ -SO ₂] ⁺
92	[H ₂ N-C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structural elucidation of **(4-Amino-benzenesulfonylamoно)-acetic acid**.

NMR Spectroscopy

3.1.1. Sample Preparation

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents).
- Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using a standard single-pulse experiment.
- Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).
- Integrate the signals to determine the relative number of protons.

3.1.3. ¹³C NMR Acquisition

- Use the same sample prepared for ¹H NMR.
- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
- Set an appropriate number of scans to achieve a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.[2]
- Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy (KBr Pellet Method)

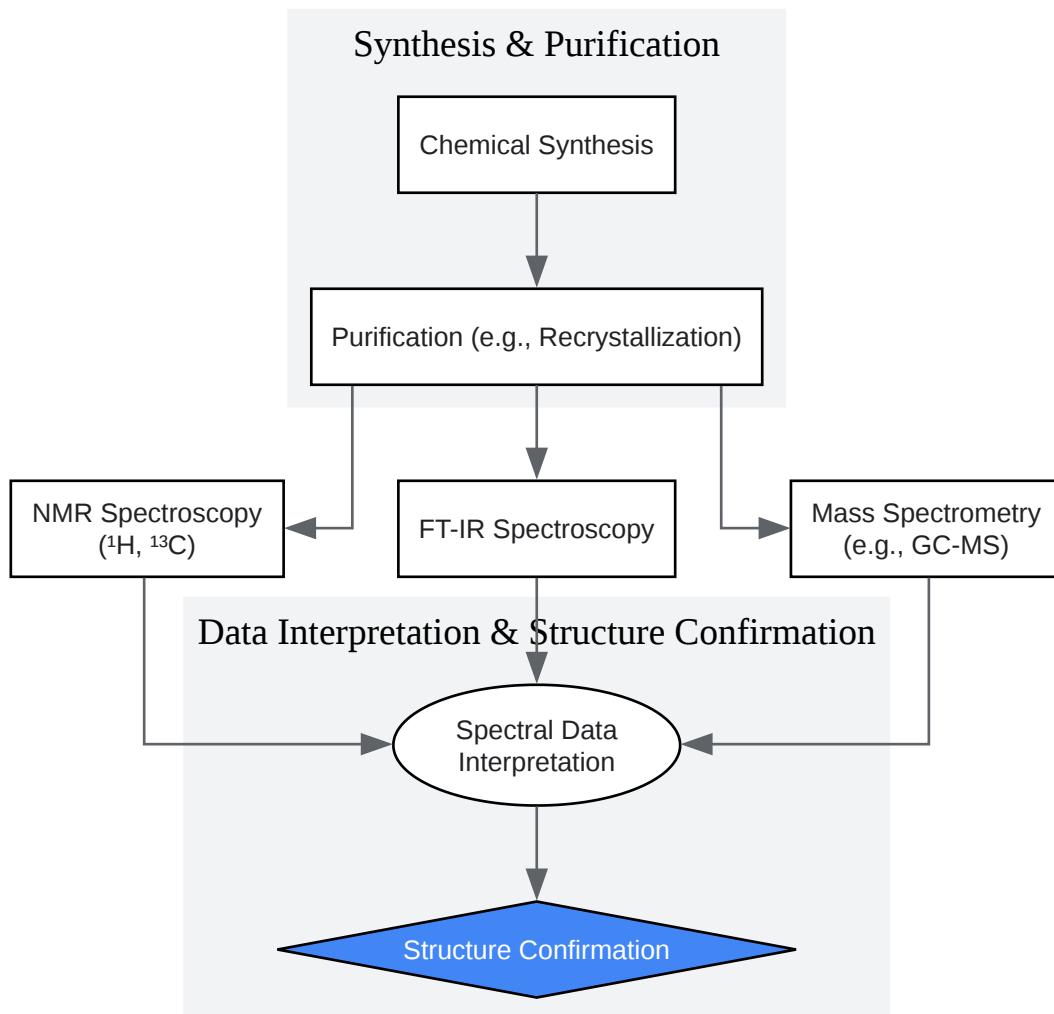
- Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

- Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of the amino acid derivative, a derivatization step is typically required for GC-MS analysis.

3.3.1. Derivatization


- Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
- Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acidic protons (carboxylic acid, amine, and sulfonamide) to their trimethylsilyl (TMS) ethers and esters.
- Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.

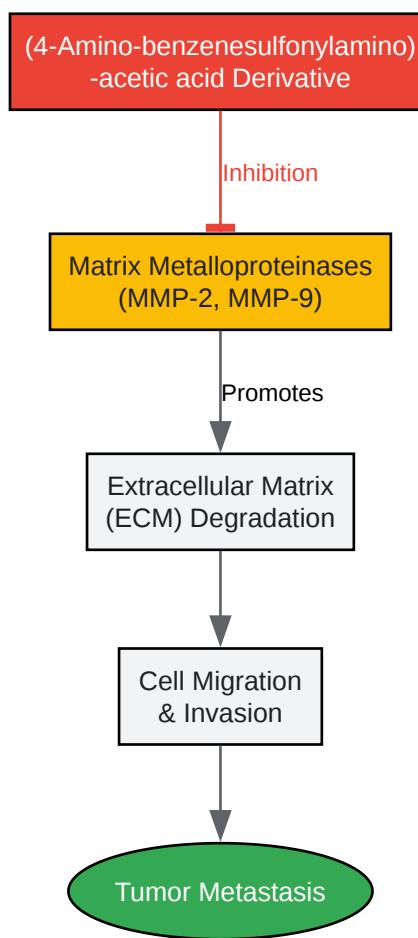
3.3.2. GC-MS Analysis

- Inject an aliquot of the derivatized sample into the GC-MS system.
- Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Employ a temperature program to separate the components of the sample.
- The mass spectrometer is typically operated in electron ionization (EI) mode.
- Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel compound like **(4-Amino-benzenesulfonylamino)-acetic acid**.

[Click to download full resolution via product page](#)


Caption: Workflow for the structural elucidation of **(4-Amino-benzenesulfonylamino)-acetic acid**.

Potential Biological Significance

While specific biological activities for **(4-Amino-benzenesulfonylamino)-acetic acid** are not widely reported, the broader class of N-sulfonylamino acid derivatives has been investigated for various pharmacological properties. Notably, some have been identified as potent and selective inhibitors of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which

are involved in cancer progression and metastasis.^[3] The general biological activities of sulfonamides are diverse, including antibacterial, anti-inflammatory, and anticancer effects.^[2]

The diagram below illustrates a conceptual signaling pathway where a hypothetical N-sulfonylamino acid derivative inhibits MMPs, thereby affecting downstream processes like cell migration and invasion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonyl amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Elucidation of (4-Amino-benzenesulfonyl amino)-acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112778#structural-elucidation-of-4-amino-benzenesulfonyl-amino-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com